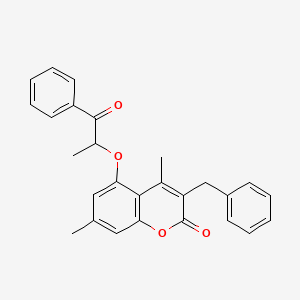

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Description

3-Benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, methyl groups at positions 4 and 7, and a substituted ethoxy chain at position 4. The ethoxy substituent includes a 1-methyl-2-oxo-2-phenyl moiety, introducing both ketone and ester functionalities. This compound has a molecular weight of 398.46 and is typically supplied as a dry powder (STK829352, Vitas M Chemical Limited) . Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties, though specific data for this compound remain undisclosed in the provided evidence.

Properties

IUPAC Name |

3-benzyl-4,7-dimethyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O4/c1-17-14-23(30-19(3)26(28)21-12-8-5-9-13-21)25-18(2)22(27(29)31-24(25)15-17)16-20-10-6-4-7-11-20/h4-15,19H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEJIRIYLMCTQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation reaction.

Benzylation: The chromen-2-one core is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

Methylation: Methyl groups are introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.

Phenylethoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert ketone groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the phenylethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Comparative Analysis of Coumarin Derivatives

Structural and Functional Differences

Target Compound vs. 6-(Substituted benzylamino) Derivatives

- Substituent Chemistry: The target compound features a branched ethoxy chain with a ketone and ester group, while the benzylamino derivatives have an amino group at C5.

- Biological Implications: Amino groups often enhance solubility and receptor binding, whereas the target’s ethoxy chain may confer steric bulk or metabolic stability.

Target Compound vs. 4-Methoxybenzyloxy Analogue

- In contrast, the target’s 1-methyl-2-oxo-2-phenylethoxy group introduces polar ketone/ester interactions.

- Molecular Weight : The analogue’s higher molecular weight (~408 vs. 398.46) reflects the methoxy group’s contribution.

Target Compound vs. Benzylidene-3-oxobutoxy Derivative

- Conformational Flexibility : The benzylidene group in the latter introduces rigidity via a conjugated double bond (E-configuration), whereas the target’s ethoxy chain allows greater rotational freedom.

- Crystal Packing : The crystal structure of the benzylidene derivative reveals two independent molecules with distinct conformations, suggesting sensitivity to substituent orientation .

Biological Activity

3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a chromen-2-one derivative recognized for its diverse biological activities. This compound belongs to the flavonoid family, particularly chromones, which are noted for their potential in medicinal chemistry due to their antioxidant, anti-inflammatory, and anticancer properties. The structural characteristics of this compound enhance its pharmacological profile, making it a subject of interest in drug development.

Chemical Structure and Synthesis

The compound features a chromone backbone with several functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution or electrophilic aromatic substitution to introduce the benzyl and methyl groups onto the chromone scaffold. Common purification techniques include column chromatography.

Antioxidant Activity

Chromone derivatives are known for their ability to scavenge free radicals. Studies show that this compound exhibits significant antioxidant properties, which can be attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

The anticancer activity of this compound has been documented in various studies. It demonstrates cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

The biological activity of this compound is largely dependent on its interaction with specific biological targets. It is believed to bind to various enzymes and receptors, influencing their activity. For instance, its interaction with kinases involved in cell signaling pathways can lead to altered cellular responses.

Data Table: Biological Activities Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of cytokines (COX-2, iNOS) | |

| Anticancer | Induction of apoptosis; inhibition of proliferation |

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, highlighting its potential in preventing oxidative damage associated with various diseases.

- Anti-inflammatory Study : In a model of acute inflammation, administration of the compound resulted in decreased edema and reduced levels of inflammatory mediators, supporting its use in inflammatory conditions.

- Anticancer Research : In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, indicating its broad-spectrum anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.